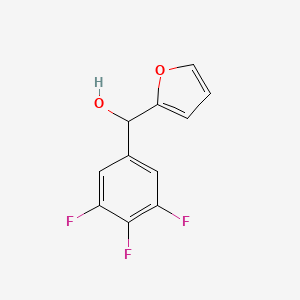

Furan-2-yl(3,4,5-trifluorophenyl)methanol

Description

Contextualization within Organofluorine and Furan (B31954) Chemistry

The properties and potential of Furan-2-yl(3,4,5-trifluorophenyl)methanol are best understood by first examining its constituent chemical domains: organofluorine chemistry and furan chemistry.

Organofluorine Chemistry: This field focuses on organic compounds containing the carbon-fluorine bond, which is the strongest single bond in organic chemistry. sigmaaldrich.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nii.ac.jp Fluorine's high electronegativity often leads to increased thermal stability, lipophilicity, and metabolic resistance in pharmaceuticals. sigmaaldrich.comnii.ac.jp Organofluorine compounds are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. nii.ac.jporgsyn.org The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the field saw a surge in interest due to new synthetic methods and the discovery of the unique properties these compounds possess. nii.ac.jp

Furan Chemistry: Furan is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov The furan moiety is a common structural motif in natural products and is a versatile building block in organic synthesis. organic-chemistry.org Furan and its derivatives are used in the production of pharmaceuticals, resins, and even as flavoring agents. nih.gov The furan ring is more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. nih.gov The synthesis of substituted furans can be achieved through various methods, including the classic Paal-Knorr synthesis and more modern transition metal-catalyzed reactions. organic-chemistry.org Furan derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The combination of the trifluorophenyl group and the furan-2-ylmethanol scaffold in one molecule suggests a synergistic interplay of properties. The strong electron-withdrawing nature of the trifluorinated ring is expected to influence the reactivity of the furan ring and the hydroxyl group, potentially leading to novel chemical transformations and applications.

Significance of this compound as a Synthetic Target and Intermediate

While direct research on this compound is not extensively documented in publicly available literature, its significance as a synthetic target and intermediate can be inferred from the known reactivity of its constituent parts and the general importance of polyfluorinated aromatic compounds and furylmethanols.

A plausible and common method for the synthesis of aryl-furylmethanols is the Grignard reaction. In a likely synthetic route to the title compound, a Grignard reagent prepared from 3,4,5-trifluorobromobenzene would be reacted with furfural (B47365). This approach is analogous to the synthesis of the unsubstituted furan-2-yl(phenyl)methanol. orgsyn.org

The trifluorophenyl moiety imparts unique electronic properties. The three fluorine atoms are powerful electron-withdrawing groups, which can significantly impact the acidity of the benzylic proton and the reactivity of the aromatic ring. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. For instance, the hydroxyl group could be a handle for further functionalization, leading to the creation of libraries of compounds for biological screening.

The field of medicinal chemistry is particularly interested in molecules containing both furan and fluorinated phenyl rings. For example, derivatives of 5-(4-chlorophenyl)furan have been synthesized and shown to have inhibitory activity on tubulin polymerization, a target for anticancer drugs. nih.gov The introduction of a 3,4,5-trifluorophenyl group could modulate such biological activity, potentially leading to more potent or selective therapeutic agents.

The following table outlines potential research applications for this class of compounds:

| Potential Application Area | Rationale |

| Medicinal Chemistry | The combination of the furan core, known for its presence in bioactive molecules, and the trifluorophenyl group, which can enhance drug-like properties, makes it a promising scaffold for new therapeutic agents. |

| Materials Science | The high polarity and thermal stability conferred by the fluorine atoms could be exploited in the design of novel polymers and liquid crystals with specific electronic and physical properties. |

| Catalysis | The hydroxyl group and the furan ring can act as coordinating sites for metal catalysts. The electronic properties of the trifluorinated ring could tune the catalytic activity. |

| Agrochemicals | Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. The unique structure could lead to the discovery of new agrochemicals with improved efficacy. |

Overview of Prior Academic Investigations into Related Trifluorophenyl-Substituted Furylmethanols

While specific studies on this compound are scarce, a body of research exists on structurally related aryl-furylmethanols, including those with fluorinated phenyl rings. These studies provide a framework for understanding the potential chemistry and applications of the title compound.

For instance, the synthesis and characterization of (3,4-Difluorophenyl)(furan-2-yl)methanol have been reported, indicating an interest in difluorinated analogues. matrix-fine-chemicals.com The crystal structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol has also been determined, providing insight into the solid-state conformation and intermolecular interactions of similar molecules. nist.gov

Furthermore, research into the synthesis of various substituted furans is a vibrant area. Methods for creating 2,3,5-trisubstituted furans and other polysubstituted derivatives are continually being developed, often employing transition metal catalysis. organic-chemistry.org These synthetic advancements pave the way for the efficient production of a wide range of furan-containing compounds, including those with complex substitution patterns on the aryl ring.

The table below presents a selection of related substituted furylmethanol compounds found in the chemical literature, highlighting the diversity of this class of molecules.

| Compound Name | CAS Number | Key Feature |

| (Furan-2-yl)(phenyl)methanol | 4484-57-5 | Unsubstituted phenyl group. sigmaaldrich.com |

| (3,4-Difluorophenyl)(furan-2-yl)methanol | 1247705-38-9 | Difluorinated phenyl group. matrix-fine-chemicals.com |

| (4-(Furan-2-yl)phenyl)methanol | 17920-85-3 | Furan group attached to the phenyl ring. rsc.org |

| (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol | 773870-51-2 | Trichlorinated phenyl group. escholarship.org |

These examples demonstrate the modularity of furan-based scaffolds and the interest in exploring the effects of various substituents on their properties and reactivity. The study of this compound would be a logical and valuable extension of this existing body of work, offering the potential for new discoveries in both fundamental and applied chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5,11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUGDUHDFBUFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Retrosynthetic Analysis of Furan-2-yl(3,4,5-trifluorophenyl)methanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The primary disconnection for this compound is the carbon-carbon bond between the furan (B31954) ring and the benzylic carbon. This disconnection is strategically advantageous as it breaks the molecule at the core of its functionality, the secondary alcohol.

This retrosynthetic step suggests a nucleophilic addition of a furan-containing synthon to an electrophilic trifluorophenyl-containing synthon, or vice versa. The most logical and widely practiced approach involves the reaction of a nucleophilic organometallic reagent derived from 3,4,5-trifluorobromobenzene with an electrophilic furan-2-carbaldehyde. This is a classic Grignard-type reaction pathway. The synthons and their corresponding real-world reagents are outlined below.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Reagents |

| This compound | C-C bond adjacent to the hydroxyl group | 3,4,5-trifluorophenyl anion and formylfuran cation | 3,4,5-trifluorophenylmagnesium bromide and Furan-2-carbaldehyde |

This analysis forms the foundation for the subsequent discussion of contemporary synthetic strategies.

Contemporary Synthetic Strategies for the this compound Core

Building upon the retrosynthetic analysis, the most direct and efficient methods for constructing the this compound core involve the use of highly reactive organometallic reagents.

Organometallic Reagent-Mediated Approaches to this compound

The formation of the key carbon-carbon bond in this compound is readily achieved through the addition of a nucleophilic organometallic species to the carbonyl group of furan-2-carbaldehyde.

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, the key Grignard reagent is 3,4,5-trifluorophenylmagnesium bromide. This reagent can be prepared by the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The resulting organomagnesium halide is then reacted with furan-2-carbaldehyde.

The reaction proceeds via the nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic carbonyl carbon of furan-2-carbaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.

Reaction Scheme:

Formation of the Grignard Reagent: 3,4,5-Trifluorobromobenzene + Mg → 3,4,5-Trifluorophenylmagnesium bromide

Addition to Aldehyde: 3,4,5-Trifluorophenylmagnesium bromide + Furan-2-carbaldehyde → Intermediate alkoxide

Workup: Intermediate alkoxide + H₃O⁺ → this compound

Table 2: Key Reactants for Grignard Synthesis

| Compound Name | Molecular Formula | Role in Reaction |

| 3,4,5-Trifluorobromobenzene | C₆H₂BrF₃ | Grignard Precursor |

| Magnesium | Mg | Metal for Grignard Formation |

| Furan-2-carbaldehyde | C₅H₄O₂ | Electrophile |

| 3,4,5-Trifluorophenylmagnesium bromide | C₆H₂BrF₃Mg | Nucleophile sigmaaldrich.com |

An alternative to the Grignard reagent is the corresponding organolithium reagent, 3,4,5-trifluorophenyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. This reagent can be prepared through a halogen-metal exchange reaction between 3,4,5-trifluorobromobenzene and an alkyllithium reagent, typically n-butyllithium, at low temperatures to prevent side reactions.

The subsequent reaction with furan-2-carbaldehyde follows a similar mechanism to the Grignard addition, involving nucleophilic attack on the carbonyl carbon to form an intermediate lithium alkoxide, which is then quenched with an aqueous acid to afford the final product.

Reaction Scheme:

Formation of the Organolithium Reagent: 3,4,5-Trifluorobromobenzene + n-BuLi → 3,4,5-Trifluorophenyllithium + n-BuBr

Addition to Aldehyde: 3,4,5-Trifluorophenyllithium + Furan-2-carbaldehyde → Intermediate lithium alkoxide

Workup: Intermediate lithium alkoxide + H₃O⁺ → this compound

While Grignard and organolithium reagents are the most common choices, other organometallic reagents could potentially be employed. For instance, organozinc or organocerium reagents, often prepared in situ from the corresponding organolithium or Grignard reagents, can offer enhanced selectivity and functional group tolerance in certain cases. However, for a relatively straightforward synthesis like that of this compound, the use of Grignard or organolithium reagents is generally sufficient and more cost-effective.

Catalytic Synthesis of this compound

While the stoichiometric addition of organometallic reagents is a robust method, catalytic approaches for the synthesis of diaryl or aryl-heteroaryl methanols are an area of ongoing research. These methods often aim to avoid the pre-formation of stoichiometric organometallic reagents.

One potential, though less direct, catalytic approach could involve a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction. For example, a coupling reaction between a boronic acid derivative of furan and 3,4,5-trifluorobenzaldehyde (B150659) could be envisioned. A review of the synthesis of 5-phenyl-2-furaldehyde (B76939) highlights several palladium-catalyzed methods for coupling aryl groups to a furan ring, which could be conceptually adapted. researchgate.netekb.eg However, these routes are more complex than the direct organometallic addition to furan-2-carbaldehyde and would require additional synthetic steps to generate the necessary precursors. At present, direct catalytic arylation of the formyl group of furan-2-carbaldehyde to produce the target alcohol is not a well-established or commonly employed synthetic strategy.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of aryl-aryl bonds, a critical step in the synthesis of the target molecule's backbone. rsc.org Palladium and nickel-catalyzed cross-coupling reactions are particularly relevant. A hypothetical, yet highly plausible, route would involve the Suzuki-Miyaura coupling of a furan-2-ylboronic acid with a 3,4,5-trifluorobenzaldehyde derivative, followed by reduction of the resulting aldehyde to the desired methanol (B129727).

Nickel-catalyzed cross-coupling reactions have also shown promise in the synthesis of bi-aryl compounds, including those containing furan rings. beilstein-journals.orgnih.govresearchgate.net For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds under mild conditions. beilstein-journals.orgnih.govresearchgate.net This suggests that a similar strategy could be employed by coupling a suitable furan precursor with a trifluorophenyl derivative.

Rhodium-catalyzed reactions also present a viable, albeit more complex, pathway. For example, the rhodium(II) acetate-catalyzed reaction of acetylenes with α-diazocarbonyls can yield highly substituted furans. researchgate.net

Table 1: Comparison of Potential Transition Metal-Catalyzed Coupling Reactions for Furan-Aryl Synthesis

| Catalyst System | Reactant 1 | Reactant 2 | Plausible Intermediate | Key Advantage |

| Palladium(0)/Ligand | Furan-2-ylboronic acid | 1-Bromo-3,4,5-trifluorobenzene | 2-(3,4,5-Trifluorophenyl)furan | High functional group tolerance |

| Nickel(0)/Ligand | 2-Halofuran | (3,4,5-Trifluorophenyl)boronic acid | 2-(3,4,5-Trifluorophenyl)furan | Cost-effective, reactive for challenging couplings |

| Rhodium(II) acetate | Substituted acetylene | α-Diazocarbonyl compound | Substituted furan | Access to complex furan cores |

Organocatalytic Routes to the Carbinol Moiety

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering metal-free alternatives for key transformations. dicp.ac.cnnih.gov For the synthesis of this compound, an organocatalytic approach could be envisioned through the asymmetric addition of a furan nucleophile to 3,4,5-trifluorobenzaldehyde. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate this addition, directly yielding an enantiomerically enriched product.

Recent advancements in organocatalysis have demonstrated the synthesis of chiral tetraarylmethanes from tertiary alcohols, highlighting the potential for complex, sterically hindered carbinol synthesis. dicp.ac.cn The use of chiral organosuperbase catalysts is another promising avenue for enantioselective additions. elsevierpure.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through various strategies. mdpi.comdiva-portal.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, often achieved through mechanochemistry (grinding), offers significant environmental benefits by eliminating solvent waste. nih.govrsc.org This technique has been successfully applied to the synthesis of various organic compounds and metal complexes. nih.govyoutube.com A plausible solvent-free approach for the target molecule could involve the mechanochemical grinding of a solid furan-containing nucleophile with solid 3,4,5-trifluorobenzaldehyde, potentially with a solid-state catalyst. The synthesis of allyl chitosan (B1678972) derivatives under solvent-free conditions showcases the potential of this method for complex molecule synthesis. nih.gov

Utilization of Sustainable Catalysts

The development of catalysts from renewable resources is a key goal of green chemistry. Lignin-based catalysts, for example, have been successfully used in C-C bond-forming reactions. mdpi.com For the synthesis of this compound, a lignin-supported palladium or nickel catalyst could be employed for the cross-coupling step. Furthermore, sulfonated graphitic carbon nitride, derived from urea, has been shown to be a highly effective and recyclable solid acid organo-catalyst for the synthesis of furan derivatives from biomass. nih.gov

Table 2: Examples of Sustainable Catalysts and Their Potential Application

| Sustainable Catalyst | Origin | Potential Application in Synthesis | Reference |

| Lignin-supported Pd/Ni | Biomass (Lignin) | Suzuki-Miyaura or similar cross-coupling reactions. | mdpi.com |

| Sulfonated graphitic carbon nitride | Urea | Acid-catalyzed steps, potential for furan ring synthesis. | nih.gov |

| Cobalt-based catalysts | Earth-abundant metal | Reduction of a ketone precursor to the methanol. | researchgate.net |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred. In the context of synthesizing this compound, a Grignard reaction between a furyl magnesium halide and 3,4,5-trifluorobenzaldehyde would exhibit excellent atom economy for the C-C bond formation and alcohol generation in a single conceptual step. dummies.comorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

In contrast, reactions like the Wittig olefination, while powerful for creating C=C bonds, have lower atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgtutorchase.comiitk.ac.innumberanalytics.comwikipedia.org

Stereoselective Synthesis of this compound

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications.

One established method for the enantioselective synthesis of diarylmethanols is the microbial reduction of the corresponding diaryl ketone. For instance, various strains of Rhizopus arrhizus have been used for the enantioselective reduction of benzophenone (B1666685) derivatives to the corresponding (S)-diarylmethanols. This biocatalytic approach offers high stereoselectivity under mild, environmentally friendly conditions.

Organocatalytic methods also provide a robust platform for stereoselective synthesis. noaa.gov As mentioned previously, the asymmetric addition of a furan nucleophile to 3,4,5-trifluorobenzaldehyde, catalyzed by a chiral organocatalyst, could directly yield an enantiomerically enriched alcohol. Additionally, the development of chiral organosuperbase catalysts has expanded the scope of enantioselective transformations. elsevierpure.com A copper-catalyzed cascade reaction has been reported for the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines, demonstrating the potential for controlling stereochemistry in furan-containing molecules. nih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Key Reagent/Catalyst | Mechanism | Potential Outcome |

| Microbial Reduction | Rhizopus arrhizus | Biocatalytic ketone reduction | High enantiomeric excess of one enantiomer |

| Organocatalytic Addition | Chiral Proline or Phosphoric Acid | Asymmetric nucleophilic addition | Direct formation of chiral alcohol |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Phosphonium Bromide | Asymmetric SNAr reaction | Construction of chiral quaternary centers |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgscielo.org.mx In the context of synthesizing this compound, a chiral auxiliary could be attached to either the furan or the trifluorophenyl precursor to control the facial selectivity of the key bond-forming reaction.

One common strategy involves the use of oxazolidinone auxiliaries, popularized by Evans, which can be appended to a precursor molecule to direct alkylation or aldol-type reactions with high diastereoselectivity. wikipedia.org For instance, a furan-2-carboxylic acid derivative could be coupled with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reduction of the ketone that would be formed after a Friedel-Crafts-type reaction, or it could be used to control the addition of a 3,4,5-trifluorophenyl nucleophile. Subsequently, the auxiliary can be cleaved to yield the chiral alcohol. Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated high efficiency in various asymmetric transformations, including aldol (B89426) reactions and Michael additions, offering another potential avenue. scielo.org.mx

The general principle of using a chiral auxiliary involves the covalent attachment of the auxiliary to a prochiral substrate, which then provides a sterically defined environment to guide the approach of a reagent to one of the two prochiral faces. wikipedia.org After the stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While no specific examples for the synthesis of this compound using this method are documented in the literature, the established success of auxiliaries like Evans' oxazolidinones and sulfur-based auxiliaries in creating chiral alcohols makes this a viable and predictable strategy. wikipedia.orgscielo.org.mx

Asymmetric Catalysis in Carbinol Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, the most direct catalytic asymmetric method would be the addition of a 3,4,5-trifluorophenyl organometallic reagent to furan-2-carbaldehyde in the presence of a chiral catalyst.

Chiral ligands complexed with metals such as zinc, titanium, or copper are often employed to catalyze the enantioselective addition of organometallic reagents to aldehydes. For example, chiral amino alcohols, diols (like TADDOLs), or phosphine (B1218219) ligands can create a chiral environment around the metal center, which then coordinates with the aldehyde and the nucleophile to facilitate a highly enantioselective addition.

Another powerful approach is the use of chiral organic catalysts. For instance, asymmetric vinylogous aldol reactions of silyloxy furans with aldehydes have been developed using chiral organic salts derived from thiourea-amines and carboxylic acids. nih.gov This methodology could be adapted for the synthesis of the target molecule, potentially involving a related furan nucleophile and a trifluorophenyl electrophile. The development of such catalytic systems often involves screening a library of chiral ligands or catalysts to find the optimal combination for a specific substrate pair to achieve high enantiomeric excess (ee).

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. This new stereocenter is formed in a controlled manner relative to the existing one. For the synthesis of this compound, a precursor containing a chiral center could be synthesized, which then directs the formation of the carbinol stereocenter.

An example of this approach would be the reaction of a chiral furan-based electrophile with a 3,4,5-trifluorophenyl nucleophile. For instance, a furan-2-yl derivative with a chiral group at the 3- or 4-position of the furan ring could be used. The steric and electronic properties of this chiral director would influence the approach of the nucleophile to the carbonyl group of a furan-2-carbaldehyde derivative, leading to a diastereoselective addition.

Alternatively, a diastereoselective reduction of a precursor ketone, Furan-2-yl 3,4,5-trifluorophenyl ketone, could be employed. The use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Itsuno reduction), can lead to the formation of one enantiomer of the alcohol in high excess. The diastereoselectivity is achieved through the formation of a transient six-membered ring transition state involving the chiral catalyst, the reducing agent, and the ketone.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of this compound, likely via the addition of a 3,4,5-trifluorophenyl Grignard or organolithium reagent to furan-2-carbaldehyde, several parameters must be carefully controlled.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact the yield and selectivity of a reaction. In the context of Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they solvate the magnesium center, preventing aggregation and enhancing reactivity. wisc.edu The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been shown to be a good alternative to THF, in some cases providing higher yields and chemoselectivities in the addition of Grignard reagents to carbonyl compounds. researchgate.net For reactions involving furfural (B47365), biphasic solvent systems can be employed to extract the product as it is formed, thereby minimizing side reactions and potentially increasing the yield. researchgate.netrsc.org

Table 1: Illustrative Solvent Effects on Furfural Reactions This table presents data for related furfural reactions to illustrate potential solvent effects, as specific data for the target compound is not available.

| Solvent System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DCM/H₂O | Xylose | Furfural | 81.64 | rsc.org |

| 2-MeTHF/H₂O | Xylose | Furfural | ~75 | researchgate.net |

| Nonane | Furfural | Furfuryl alcohol | 96 | nstda.or.th |

| Decane | Furfural | Furfuryl alcohol | 96 | nstda.or.th |

Reagent Stoichiometry and Concentration Optimization

The stoichiometry of the reactants is crucial for maximizing the yield of the desired product while minimizing waste. In a Grignard reaction, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the limiting aldehyde. mit.edu However, a large excess should be avoided as it can lead to increased side products and complicates the work-up procedure. rsc.org The concentration of the reactants can also influence the reaction rate and selectivity. Higher concentrations may lead to faster reactions but can also promote side reactions or cause solubility issues. Optimization studies are typically performed to find the ideal balance of these factors.

Table 3: Illustrative Stoichiometry in Grignard Reactions This table presents general principles of stoichiometry in Grignard reactions.

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Product | General Observation | Reference |

|---|---|---|---|---|---|

| Aldehyde | Grignard Reagent | 1 : 1.1-1.5 | Secondary Alcohol | Ensures complete conversion of the aldehyde. | mit.edu |

| Ketone | Grignard Reagent | 1 : 1.1-1.5 | Tertiary Alcohol | Similar to aldehydes, a slight excess of the Grignard is common. | rsc.org |

Comprehensive Spectroscopic and Structural Elucidation of Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Furan-2-yl(3,4,5-trifluorophenyl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is required to unambiguously assign all proton, carbon, and fluorine resonances and to probe the molecule's conformational behavior.

Multidimensional NMR Techniques (2D-NMR: COSY, HSQC, HMBC)

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, the COSY spectrum would be expected to show correlations between the adjacent protons on the furan (B31954) ring (H3, H4, and H5), confirming their connectivity. sdsu.edu No correlations would be expected for the isolated methine proton (-CH(OH)-) or the protons on the trifluorophenyl ring, as they are separated by more than three bonds from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH_). sdsu.eduyoutube.com It is an essential tool for assigning carbon resonances. The HSQC spectrum would link each proton signal to its corresponding carbon signal, simplifying the interpretation of the crowded ¹³C NMR spectrum.

Correlations from the methine proton (Hα) to the furan carbons (C2, C3) and the trifluorophenyl carbons (C1', C2', C6'). This definitively links the two aromatic rings to the central methanolic carbon.

Correlations from the furan protons (H3, H4, H5) to other carbons within the furan ring, confirming their positions.

Correlations from the phenyl protons (H2', H6') to carbons within the trifluorophenyl ring (C1', C3', C4', C5'), confirming the substitution pattern.

The combination of these 2D-NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Interactive Table: Hypothetical ¹H and ¹³C NMR Data and 2D-NMR Correlations for this compound (in CDCl₃)

| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with) | Key HMBC Correlations (with) |

| α (Methine) | 5.85 (s, 1H) | 69.8 | - | C2, C3, C1', C2', C6' |

| OH | 3.10 (br s, 1H) | - | - | Cα |

| 3 (Furan) | 6.33 (dd, 1H) | 110.5 | H4 | C2, C4, C5, Cα |

| 4 (Furan) | 6.41 (t, 1H) | 108.2 | H3, H5 | C2, C3, C5 |

| 5 (Furan) | 7.42 (d, 1H) | 143.1 | H4 | C2, C3, C4 |

| 2 (Furan) | - | 154.7 | - | - |

| 1' (Phenyl) | - | 137.5 (t) | - | - |

| 2', 6' (Phenyl) | 7.15 (d, 2H) | 111.8 (d) | - | C4', C1', C3', C5', Cα |

| 3', 5' (Phenyl) | - | 151.2 (dd) | - | - |

| 4' (Phenyl) | - | 139.8 (t) | - | - |

Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis

Given the trifluorophenyl moiety, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR. wikipedia.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum due to the molecule's symmetry:

A signal corresponding to the two equivalent fluorine atoms at the C3' and C5' positions. This signal would appear as a doublet due to coupling with the proton at C4'.

A signal for the unique fluorine atom at the C4' position, which would appear as a triplet due to coupling with the two equivalent protons at C3' and C5'.

The analysis of coupling constants (J_FF_ and J_HF_) further confirms the substitution pattern on the phenyl ring.

Interactive Table: Hypothetical ¹⁹F NMR Data for this compound

| Atom Position | ¹⁹F δ (ppm) | Multiplicity | Coupling Constant (J) |

| F3', F5' | -134.5 | d | ~20 Hz |

| F4' | -161.0 | t | ~20 Hz |

Variable Temperature NMR Studies for Conformational Dynamics

The single bond connecting the chiral methanolic carbon and the trifluorophenyl ring is subject to rotational freedom. However, steric hindrance between the bulky furan and trifluorophenyl groups may lead to a significant energy barrier for this rotation. Variable Temperature (VT) NMR studies can provide insight into such dynamic processes.

By recording ¹H or ¹⁹F NMR spectra at different temperatures, one could observe changes in the signals if the rate of rotation becomes slow on the NMR timescale. At low temperatures, the rotation might be "frozen," leading to the appearance of distinct signals for the otherwise equivalent ortho-protons (H2' and H6') and meta-fluorines (F3' and F5'). The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov This technique is crucial for confirming the molecular formula. Using a technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.govethz.ch The experimentally measured mass is then compared to the calculated exact mass for the proposed formula.

Interactive Table: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₈F₃O₂⁺ | 229.0471 | 229.0468 | -1.3 |

| [M+Na]⁺ | C₁₁H₇F₃O₂Na⁺ | 251.0290 | 251.0293 | +1.2 |

The excellent agreement between the calculated and measured masses would provide unambiguous confirmation of the elemental formula C₁₁H₇F₃O₂.

X-ray Crystallography for Solid-State Structural Analysis of this compound

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's preferred conformation in the crystal lattice.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal, which is governed by intermolecular forces. ias.ac.in For this compound, several key interactions would be expected to dictate the crystal packing:

Hydrogen Bonding: The most significant interaction would likely be a strong hydrogen bond involving the hydroxyl group (-OH). This could manifest as an O-H···O interaction, where the hydroxyl proton of one molecule bonds to the furan oxygen of a neighboring molecule, often leading to the formation of infinite chains or discrete dimers. nih.govresearchgate.net

π-π Stacking: The planar furan and trifluorophenyl rings may engage in π-π stacking interactions, where the electron clouds of adjacent rings align, further stabilizing the crystal structure.

The analysis of these non-covalent interactions is crucial for the field of crystal engineering, as they determine the material's bulk properties.

Interactive Table: Hypothetical Crystallographic Data and Key Interactions

| Parameter | Hypothetical Value/Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (Cα-O) | 1.43 Å |

| Key Bond Length (Cα-C2) | 1.51 Å |

| Key Bond Length (Cα-C1') | 1.52 Å |

| Dihedral Angle (Furan-Phenyl) | ~75° |

| Primary Intermolecular Interaction | O-H···O (furan) hydrogen bonding |

| Secondary Interactions | C-H···F bonds, π-π stacking |

Bond Lengths and Angles Analysis

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis of its bond lengths and angles can be inferred from studies on structurally related furan derivatives and general principles of structural chemistry. nih.govresearchgate.net The molecule consists of three main fragments: a furan ring, a trifluorophenyl ring, and a central methanol (B129727) carbon atom linking them.

The geometry of the furan ring is expected to be largely planar. udayton.edu The bond lengths and angles within the furan moiety are well-established. For instance, in a related structure, (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, the C–O bond lengths within the furan ring are approximately 1.36 Å and the C=C double bonds are about 1.34 Å, with the C–C single bond being around 1.43 Å. nih.gov The bond angle C–O–C is typically in the range of 106-108°.

The trifluorophenyl ring will adopt a standard planar hexagonal geometry. The C-C bond lengths within the aromatic ring are expected to be uniform, approximately 1.39 Å. The C-F bonds are anticipated to be around 1.35 Å. The presence of three electronegative fluorine atoms may cause minor distortions in the ring geometry and influence the bond length between the phenyl ring and the methanolic carbon.

The central sp³ hybridized methanolic carbon (the chiral center) is bonded to the furan ring, the trifluorophenyl ring, a hydroxyl group, and a hydrogen atom. The bond angles around this carbon are expected to be approximately tetrahedral (109.5°), though steric hindrance between the two bulky aromatic rings might cause some deviation. The C-O bond of the alcohol is typically around 1.43 Å, and the C-C bonds connecting the central carbon to the furan and phenyl rings would be in the range of 1.50-1.52 Å.

Table 1: Predicted Bond Lengths and Angles for this compound Data inferred from related furan structures and standard bond length/angle tables.

| Bond/Angle | Fragment | Predicted Value |

| C-O (ring) | Furan | ~1.36 Å |

| C=C (ring) | Furan | ~1.34 Å |

| C-C (ring) | Furan | ~1.43 Å |

| C-O-C (ring) | Furan | ~107° |

| C-C (ring) | 3,4,5-Trifluorophenyl | ~1.39 Å |

| C-F | 3,4,5-Trifluorophenyl | ~1.35 Å |

| C-C (exocyclic) | Methanol-Furan | ~1.51 Å |

| C-C (exocyclic) | Methanol-Phenyl | ~1.51 Å |

| C-O (hydroxyl) | Methanol | ~1.43 Å |

| O-C-C (furan) | Methanol | ~109.5° (approx.) |

| O-C-C (phenyl) | Methanol | ~109.5° (approx.) |

Absolute Configuration Determination (if chiral)

This compound is a chiral molecule. The carbon atom of the methanol group, which is bonded to the furan ring, the trifluorophenyl ring, a hydroxyl group, and a hydrogen atom, is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-Furan-2-yl(3,4,5-trifluorophenyl)methanol.

Determining the absolute configuration of such a chiral secondary alcohol is a critical aspect of its full structural elucidation. Several well-established methods are available for this purpose:

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a common and powerful technique. The chiral alcohol is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a mixture of diastereomeric esters. researchgate.net The differing spatial arrangement of the substituents in the diastereomers leads to measurable differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in ¹H NMR spectra. researchgate.netacs.org By analyzing the sign of these Δδ values according to established models (e.g., Mosher's model), the absolute configuration of the original alcohol can be deduced. researchgate.net Similar approaches using ¹³C NMR have also been developed. rsc.org

Competing Enantioselective Acylation (CEA): This kinetic method, often coupled with LC/MS analysis, can determine the absolute configuration of a secondary alcohol even in small quantities or in mixtures. mdpi.com The method relies on the differential reaction rates of the enantiomers of the alcohol with a chiral acylating agent. mdpi.com

X-ray Crystallography: If a single crystal of one enantiomer (or a derivative with a known chiral auxiliary) can be grown, X-ray diffraction analysis can unambiguously determine its three-dimensional structure and thus its absolute configuration.

Without experimental data, the absolute configuration of a given sample of this compound remains undetermined.

Advanced Vibrational Spectroscopy (IR and Raman) of this compound

Detailed Functional Group Assignment via Infrared Spectroscopy

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The assignment of these bands can be made by comparison with spectra from related furan derivatives, substituted benzenes, and secondary alcohols. udayton.educhemicalpapers.comrsc.org

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and trifluorophenyl rings are anticipated to appear in the 3150-3000 cm⁻¹ region. The aliphatic C-H stretch from the methanolic carbon will likely be observed around 2900 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the furan and trifluorophenyl rings will produce several bands in the 1620-1450 cm⁻¹ region. The furan ring typically shows characteristic stretching vibrations around 1590, 1500, and 1400 cm⁻¹. udayton.edu

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol should appear as a strong band in the 1150-1050 cm⁻¹ range. The asymmetric C-O-C stretching of the furan ring is also characteristic and typically found near 1180 cm⁻¹. udayton.edu

C-F Stretching: The C-F stretching vibrations of the trifluorophenyl group are expected to give rise to very strong and characteristic absorption bands in the 1350-1120 cm⁻¹ region.

Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane C-H bending vibrations and ring deformation modes of both aromatic systems. Out-of-plane bending for the 2-substituted furan is expected around 740 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600–3200 | Strong, Broad | O–H stretch (alcohol) |

| 3150–3050 | Medium | Aromatic C–H stretch (furan and phenyl) |

| ~2900 | Medium-Weak | Aliphatic C–H stretch (methanolic CH) |

| 1620–1450 | Medium-Strong | Aromatic C=C ring stretches (furan and phenyl) |

| 1350–1120 | Very Strong | C–F stretches |

| ~1180 | Strong | Asymmetric C–O–C stretch (furan ring) |

| 1150–1050 | Strong | C–O stretch (secondary alcohol) |

| ~740 | Strong | C–H out-of-plane bend (2-substituted furan) |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the aromatic rings. researchgate.netnih.gov For this compound, the Raman spectrum would be dominated by vibrations of the furan and trifluorophenyl rings.

The symmetric "ring breathing" vibrations of both the furan and trifluorophenyl rings are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1200-800 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings, which are strong in the IR spectrum, should also be clearly visible in the Raman spectrum around 1600 cm⁻¹. chemicalpapers.com Vibrations involving the highly polarizable C-F bonds may also show significant Raman activity. In contrast, the polar O-H stretching vibration, which is very strong in the IR spectrum, is expected to be weak in the Raman spectrum. A study on furfuryl alcohol, a related molecule, provides a basis for assigning the furan ring modes. nih.gov

Electronic Absorption and Emission Spectroscopy of this compound

UV-Visible Absorption Characteristics and Electronic Transitions

The UV-Visible absorption spectrum of this compound is determined by the electronic transitions within its chromophoric systems: the furan ring and the trifluorophenyl ring. Both are aromatic and are expected to absorb in the ultraviolet region.

The furan ring itself exhibits strong absorption due to π → π* transitions. acs.orgglobalresearchonline.net Unsubstituted furan shows an absorption maximum around 200-210 nm. spectrabase.comnist.gov Substitution on the furan ring typically leads to a bathochromic (red) shift of this absorption band. chemicalpapers.com For example, substitution with a phenyl group can shift the maximum significantly. chemicalpapers.com

The trifluorophenyl group is also a chromophore. Benzene (B151609) has characteristic absorption bands around 204 nm (primary band) and 256 nm (secondary, fine-structured band). The presence of fluorine substituents and the linkage to the methanolic group will modify this absorption pattern.

Table 3: Predicted UV-Visible Absorption for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~200-220 | π → π* (high energy) | Furan and Trifluorophenyl rings |

| ~250-280 | π → π* (lower energy) | Furan and Trifluorophenyl rings (substituted) |

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are forms of photoluminescence, where a molecule emits light after absorbing a photon. libretexts.org Fluorescence is a short-lived emission resulting from a transition between electronic states of the same spin multiplicity, whereas phosphorescence is a longer-lived emission involving a change in electron spin. libretexts.org These properties are highly dependent on the molecule's structure and its chemical environment. libretexts.org

For this compound, the presence of aromatic rings (furan and trifluorophenyl) suggests the potential for luminescence. Aromatic systems often exhibit fluorescence due to their delocalized π-electrons. Studies on other substituted furan compounds have reported fluorescence properties. researchgate.net However, a comprehensive search of scientific databases and literature yielded no specific studies on the fluorescence or phosphorescence spectra, quantum yields, or lifetimes for this compound. Therefore, no experimental data can be presented at this time.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the carbinol carbon—the carbon atom bonded to the furan ring, the 3,4,5-trifluorophenyl ring, the hydroxyl group, and a hydrogen atom. The presence of this stereocenter means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique provides information about the stereochemistry of a molecule. A CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing an opposite spectrum. This makes CD spectroscopy a powerful tool for determining the absolute configuration and enantiomeric purity of chiral compounds. researchgate.net

While CD spectroscopy is a theoretically applicable and valuable technique for the analysis of the enantiomers of this compound, no published studies containing CD spectra or related data for this specific compound could be located.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are characteristic of a chiral compound and its specific enantiomers. This method can be used to identify enantiomers and assess the optical purity of a chiral sample.

As with the other spectroscopic properties, a detailed search of the scientific literature did not reveal any studies that have performed or reported on the Optical Rotatory Dispersion measurements for this compound.

Mechanistic and Kinetic Investigations into Furan 2 Yl 3,4,5 Trifluorophenyl Methanol Reactivity

Elucidation of Reaction Mechanisms Involving Furan-2-yl(3,4,5-trifluorophenyl)methanol

The reaction mechanisms for this compound are predicted to be heavily influenced by the stability of intermediates that can be formed. Reactions such as nucleophilic substitution or elimination would likely proceed through a carbocationic intermediate, a pathway common for benzylic and furfuryl alcohols.

In reactions involving the cleavage of the carbon-oxygen bond of the methanol (B129727) moiety, the principal reaction intermediate is proposed to be a secondary carbocation. The formation of this furan-2-yl(3,4,5-trifluorophenyl)methyl cation would represent the transition state of the rate-determining step in an SN1-type mechanism. The structure of this carbocation is planar, with the central carbon being sp² hybridized and possessing a vacant p-orbital. byjus.com

The stability of this carbocation is paramount to the reaction's feasibility and rate. It is stabilized by two competing factors: resonance delocalization from the adjacent furan (B31954) ring and destabilization by the inductively electron-withdrawing 3,4,5-trifluorophenyl group. The lone pair of electrons on the furan's oxygen atom can be delocalized into the ring and onto the benzylic carbon, creating resonance structures that spread the positive charge. masterorganicchemistry.com This stabilization is a well-documented phenomenon for carbocations adjacent to atoms with lone pairs. masterorganicchemistry.com

Conversely, in oxidative reactions, such as those involving singlet oxygen, the proposed mechanism does not involve a carbocation. Instead, it is hypothesized to proceed via a [4+2] cycloaddition to the furan ring, forming a transient endoperoxide intermediate. nih.gov This endoperoxide can then rearrange, potentially through a Baeyer-Villiger-type mechanism, to yield various ring-opened or rearranged products. nih.gov

The reactivity of this compound is a direct consequence of the opposing electronic influences of its two aromatic substituents.

Furyl Moiety: The furan ring acts as an electron-donating group through resonance. Its π-system, enriched by the oxygen atom's lone pairs, can effectively stabilize an adjacent positive charge. masterorganicchemistry.com This makes the furan ring more reactive towards electrophiles than benzene (B151609) and enhances the rate of reactions that proceed through a carbocationic intermediate at the benzylic position. slideshare.net However, this high electron density also renders the furan ring susceptible to oxidation. nih.govsemanticscholar.org

Trifluorophenyl Moiety: The 3,4,5-trifluorophenyl group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. The trifluoromethyl group (-CF₃), for comparison, is one of the strongest electron-withdrawing groups known. nih.gov The cumulative effect of three fluorine atoms on the phenyl ring significantly depletes electron density from the benzylic carbon. This strong inductive effect destabilizes the adjacent carbocation, thereby increasing the activation energy for its formation and slowing down reactions that rely on this intermediate. nih.govlibretexts.org This destabilization directly counteracts the stabilizing resonance effect of the furyl group.

Kinetic Studies of this compound Transformations

While specific kinetic data for this compound are not available in the literature, predictions can be made based on analogous systems.

For transformations proceeding through a unimolecular rate-determining step, such as SN1 solvolysis, the reaction is expected to follow first-order kinetics. The rate law would be expressed as:

Rate = k [this compound]

Here, k is the first-order rate constant. The value of k would be highly sensitive to the substituents on the phenyl ring. The powerful electron-withdrawing nature of the three fluorine atoms is expected to dramatically decrease the rate constant for solvolysis compared to the unsubstituted analogue, furan-2-yl(phenyl)methanol.

For comparison, the second-order rate constant for the reaction of the parent furfuryl alcohol with singlet oxygen in aqueous solution is approximately 1.0 x 10⁸ M⁻¹s⁻¹. rsc.org The substitution on the phenyl ring in the target molecule would modulate this value, though the primary attack would still be on the furan ring.

The following interactive table illustrates the hypothetical effect of phenyl ring substitution on the first-order rate constant (k) for a solvolysis reaction at a constant temperature.

| Compound | Substituent (X) | Expected Relative Rate Constant (k_rel) |

| Furan-2-yl(phenyl)methanol | H | 1 |

| Furan-2-yl(4-methylphenyl)methanol | 4-CH₃ | > 1 |

| Furan-2-yl(4-nitrophenyl)methanol | 4-NO₂ | << 1 |

| This compound | 3,4,5-F₃ | <<< 1 |

This table is for illustrative purposes only, showing expected trends based on electronic effects.

The thermodynamic parameters of activation provide insight into the transition state of a reaction. For a unimolecular reaction like SN1 solvolysis, these are related by the Eyring equation.

Enthalpy of Activation (ΔH‡): This is the energy required to break bonds and form the high-energy transition state. It is expected to be a large, positive value, reflecting the endothermic nature of forming the unstable carbocation.

Entropy of Activation (ΔS‡): For an SN1 reaction, the dissociation of one molecule into two (the carbocation and the leaving group) typically leads to an increase in disorder, suggesting a small, positive ΔS‡. However, significant ordering of solvent molecules around the newly formed ions can lead to a negative ΔS‡. researchgate.net The net effect is often a value close to zero.

The table below provides a hypothetical comparison of activation parameters for the solvolysis of different substituted furan-2-yl methanols.

| Compound | Expected ΔG‡ (kJ/mol) | Expected ΔH‡ (kJ/mol) | Expected TΔS‡ (kJ/mol) |

| Furan-2-yl(phenyl)methanol | Lower | Lower | Small |

| This compound | Much Higher | Much Higher | Small |

This table is for illustrative purposes only, showing expected relative differences based on electronic principles.

Influence of Solvent Polarity and Protonation State on Reactivity

The environment in which a reaction occurs can have a profound impact on its rate and mechanism. For this compound, both solvent and pH are critical variables.

The rate of reactions proceeding through ionic intermediates, such as the proposed carbocation, is highly dependent on solvent polarity. Polar, protic solvents like water, methanol, and ethanol (B145695) are effective at stabilizing charged species through hydrogen bonding and dipole-dipole interactions. masterorganicchemistry.comnstda.or.th Therefore, it is predicted that SN1-type reactions of this compound would be significantly accelerated in more polar solvents. nstda.or.thresearchgate.net Conversely, non-polar solvents would disfavor the formation of the charged intermediate and dramatically slow the reaction rate.

The protonation state of the molecule is also crucial. The hydroxyl group is a poor leaving group. In acidic media, the oxygen of the alcohol is protonated to form an oxonium ion. This creates a much better leaving group, water, and greatly facilitates the formation of the carbocation intermediate. Therefore, many reactions involving the C-O bond cleavage are acid-catalyzed.

Under strongly acidic conditions, protonation can also occur on the furan ring itself. This can lead to complex side reactions, including furan ring rearrangement or polymerization, which is a known pathway for furfuryl alcohol derivatives. researchgate.netresearchgate.net The reactivity of this compound is thus a function of pH, with acid catalysis being necessary to promote substitution at the benzylic carbon, while avoiding conditions that might induce unwanted reactions on the furan ring.

Catalytic Effects on the Chemical Transformations of this compound

The reactivity of this compound is significantly influenced by the presence of catalysts. The furan moiety, the benzylic alcohol, and the electron-deficient trifluorophenyl ring present multiple sites for catalytic interaction, leading to a variety of potential chemical transformations. This section explores the effects of Lewis acids, Brønsted acids, and heterogeneous catalysts on the reactivity of this compound, drawing parallels from studies on analogous furan-2-yl-methanol derivatives.

Lewis Acid Catalysis

Lewis acids are expected to play a crucial role in activating this compound towards several reaction pathways. The primary site of interaction for a Lewis acid would be the oxygen atom of the benzylic hydroxyl group. This interaction would enhance the leaving group ability of the hydroxyl group, facilitating the formation of a stabilized carbocation. The presence of the furan ring and the 3,4,5-trifluorophenyl group would influence the stability and subsequent reactivity of this intermediate.

One potential transformation is the Friedel-Crafts-type alkylation . The generated carbocation could react with other aromatic or nucleophilic species present in the reaction mixture. In the absence of other nucleophiles, polymerization initiated by the reaction of the carbocation with the furan ring of another molecule is a likely outcome, a common reaction for furfuryl alcohol derivatives in the presence of acids.

Another significant reaction pathway facilitated by Lewis acids is the Diels-Alder reaction . The furan ring can act as a diene in cycloaddition reactions with various dienophiles. Lewis acids can catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction. For instance, Lewis acidic zeolites and compounds like ZnCl₂ have been shown to catalyze the Diels-Alder reaction of furan with dienophiles such as methyl acrylate (B77674) and diethyl azodicarboxylate (DEAD). researchgate.netnih.gov The electron-withdrawing nature of the 3,4,5-trifluorophenyl group in this compound would likely decrease the electron density of the furan ring, potentially reducing its reactivity as a diene compared to unsubstituted furans.

Furthermore, Lewis acids can promote ring-opening and rearrangement reactions . The protonated furan ring or intermediates derived from it can undergo cleavage and subsequent cyclization or rearrangement to form different carbo- or heterocyclic structures. For example, Lewis acid-catalyzed intramolecular ring-opening benzannulations of indolyl-substituted dihydrofuran acetals have been developed to synthesize 1-hydroxycarbazoles. mdpi.com While the specific pathways for this compound are not documented, the general reactivity patterns of furans under Lewis acidic conditions suggest that such transformations are plausible.

Table 1: Examples of Lewis Acid-Catalyzed Transformations of Furan Derivatives

| Furan Derivative | Lewis Acid Catalyst | Dienophile/Reactant | Product Type | Reference |

| Furan | Sn-BEA, Zr-BEA, Hf-BEA | Methyl acrylate | Oxanorbornene derivative | researchgate.net |

| 2,5-Dimethylfuran | ZnCl₂ | Diethyl azodicarboxylate (DEAD) | Phenol (B47542) derivative (after aromatization) | nih.gov |

| 5-(Indolyl)2,3-dihydrofuran acetals | Al(OTf)₃ | - (intramolecular) | 1-Hydroxycarbazole-2-carboxylate | mdpi.com |

| Furan | BF₃·OEt₂ | 2-(Trimethylsilyloxy)acrolein | [4+3] Cycloaddition product | nih.gov |

Brønsted Acid Catalysis

Brønsted acids catalyze a range of transformations for furan-containing alcohols, primarily through protonation of either the hydroxyl group or the furan ring. For this compound, the outcome of Brønsted acid catalysis would be highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

A common reaction is etherification . In the presence of an alcohol as a solvent and a Brønsted acid catalyst, the benzylic hydroxyl group can be protonated and subsequently eliminated as water, leading to the formation of a carbocation. This intermediate can then be trapped by the alcohol solvent to form an ether. The strong electron-withdrawing effect of the trifluorophenyl group would destabilize the carbocation, potentially slowing down this process compared to derivatives with electron-donating groups.

Ring-opening and polymerization are also prevalent reactions for furans in the presence of Brønsted acids. researchgate.net Protonation of the furan ring can lead to the formation of highly reactive intermediates that can polymerize or undergo ring-opening to form dicarbonyl compounds. The mechanism of such ring-opening reactions has been a subject of study, with suggestions that it can proceed via protonation at the β-position of the furan ring. stackexchange.com

Conversely, under specific conditions, Brønsted acids can catalyze the reduction of the furan ring . For instance, a mild Brønsted acid-catalyzed reduction of various furans to 2,5-dihydro- and tetrahydrofuran (B95107) derivatives using silanes as reducing agents has been reported. acs.orgnih.gov This method leverages the stabilizing effect of solvents like hexafluoroisopropanol (HFIP) to prevent polymerization. Applying such a system to this compound could potentially lead to the selective reduction of the furan ring while preserving the benzylic alcohol and the trifluorophenyl moiety.

Additionally, the acid-catalyzed reaction of furfuryl alcohol with butanol to produce butyl levulinate is a well-documented transformation. qualitas1998.net This reaction involves both etherification and rearrangement. It is conceivable that this compound could undergo analogous transformations in the presence of a Brønsted acid and a suitable nucleophile.

Table 2: Examples of Brønsted Acid-Catalyzed Transformations of Furan Derivatives

| Furan Derivative | Brønsted Acid Catalyst | Reagent/Solvent | Product Type | Reference |

| Various Furans | Trifluoroacetic acid (TFA) | Triethylsilane, HFIP | 2,5-Dihydro- and Tetrahydrofurans | acs.orgnih.gov |

| Furfuryl alcohol | Sulfonic acid resins | 1-Butanol | n-Butyl levulinate | qualitas1998.net |

| 4-(5-Methyl-2-furyl)-2-butanone | Hydrochloric acid | Water/Methanol | Ring-opened product | researchgate.net |

| 3-(Furan-2-yl)propenoic acids | Triflic acid (TfOH) | Arenes | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of separation and reusability for the transformation of furan derivatives. The catalytic transformations of this compound over heterogeneous catalysts would likely involve hydrogenation, hydrogenolysis, and dehydration reactions, with the product distribution being highly dependent on the catalyst composition and reaction conditions.

Hydrogenation of the furan ring to the corresponding tetrahydrofuran derivative is a common reaction over various metal catalysts such as nickel, palladium, and ruthenium. researchgate.netfrontiersin.org For instance, the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol is an industrially relevant process. Applying similar conditions to this compound would be expected to yield Tetrahydrothis compound. The choice of catalyst and support can influence the selectivity towards furan ring hydrogenation versus other potential reactions.

Hydrogenolysis of the benzylic C-O bond is another possible pathway. This would lead to the formation of 2-methylfuran (B129897) derivatives. For example, the conversion of furfuryl alcohol to 2-methylfuran can occur over certain catalysts. researchgate.netiastate.edu In the case of this compound, this would result in the formation of 2-(3,4,5-trifluorobenzyl)furan.

Dehydration and etherification can also be promoted by solid acid catalysts. Zeolites and sulfonic acid-functionalized mesoporous silica (B1680970) have been used for the conversion of furfuryl alcohol into ethers or other valuable chemicals. qualitas1998.netdntb.gov.ua For this compound, intermolecular dehydration could lead to the formation of a bis-ether, while reaction with an alcohol in the presence of a solid acid catalyst could yield the corresponding ether. Zeolites, such as ZSM-5, have also been employed in the co-aromatization of furan with methanol, suggesting that under high temperatures, more complex transformations leading to aromatic products could occur. acs.org

Table 3: Examples of Heterogeneous Catalytic Transformations of Furan Derivatives

| Furan Derivative | Heterogeneous Catalyst | Reagent/Conditions | Product Type | Reference |

| Furfuryl alcohol | Propylsulfonic acid-functionalized mesoporous silica | 1-Butanol, 110 °C | Butyl levulinate | dntb.gov.ua |

| Furfuryl alcohol | Nickel | H₂, various temperatures | Tetrahydrofurfuryl alcohol, 2-Methylfuran | researchgate.net |

| Furfural (B47365) | Ru/TiO₂ | H₂, NH₃/Methanol | Furfurylamine | acs.org |

| Furan | HZSM-5 | Methanol, 450 °C | Aromatic hydrocarbons | acs.org |

| Furfural | TiO₂ | UV-LED, Ethanol | Furfuryl alcohol | scispace.com |

Computational Chemistry and Theoretical Insights into Furan 2 Yl 3,4,5 Trifluorophenyl Methanol

Quantum Chemical Calculations for Furan-2-yl(3,4,5-trifluorophenyl)methanol

Quantum chemical calculations are fundamental to predicting the molecular properties of this compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). Such calculations can optimize the molecule's geometry to find its lowest energy structure.

From this optimized geometry, a wealth of ground-state properties can be determined. These include key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the calculations would predict the precise lengths of the C-O bond in the methanol (B129727) linker, the C-F bonds on the phenyl ring, and the C-C and C-O bonds within the furan (B31954) ring. Vibrational frequency analysis can also be performed to confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Description | Hypothetical Value |

| r(C-O) | Methanol C-O bond length | 1.43 Å |

| r(O-H) | Hydroxyl O-H bond length | 0.97 Å |

| r(C-C)furan-meth | Bond between furan and methanol carbon | 1.51 Å |

| r(C-C)phenyl-meth | Bond between phenyl and methanol carbon | 1.52 Å |

| r(C-F)avg | Average Carbon-Fluorine bond length | 1.35 Å |

| a(O-C-C)furan | Angle of methanol linker to furan ring | 110.5° |

| a(O-C-C)phenyl | Angle of methanol linker to phenyl ring | 109.8° |

| d(C-C-C-O) | Dihedral angle defining ring orientation | Varies with conformer |

Note: This data is illustrative and represents typical values expected from such a calculation. Actual research would be required for validated results.

Ab Initio Methods for Electronic Structure and Stability

For higher accuracy, particularly concerning electronic energies and stability, ab initio (from the beginning) methods can be employed. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide a more rigorous treatment of electron correlation than standard DFT functionals, albeit at a significantly higher computational expense. researchgate.net

These calculations are especially valuable for obtaining precise relative energies between different conformations of the molecule or for studying transition states. A comparison of energies from DFT and ab initio methods can provide a robust picture of the molecule's energetic landscape. For example, while DFT might be used for the initial geometry optimization, single-point energy calculations with a method like CCSD(T) on the DFT-optimized geometry can yield a "gold standard" energy value.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the central methanol carbon to the furan and trifluorophenyl rings. lumenlearning.comlibretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. lumenlearning.comslideshare.net

Identification of Stable Conformers

The key degrees of freedom are the dihedral angles defined by the rotation around the C(methanol)-C(furan) and C(methanol)-C(phenyl) bonds. A potential energy surface (PES) scan, where the energy is calculated at systematic increments of these dihedral angles, can reveal the energy minima corresponding to stable conformers. researchgate.net

For this compound, one would expect to find several stable conformers distinguished by the relative orientation of the two aromatic rings. These could range from conformations where the rings are roughly perpendicular to ones where they are more parallel, influenced by steric hindrance and potential weak intramolecular interactions like hydrogen bonding between the hydroxyl proton and the furan oxygen or a fluorine atom. researchgate.net

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer ID | Dihedral Angle 1 (O-C-C-Cfuran) | Dihedral Angle 2 (O-C-C-Cphenyl) | Relative Energy (kcal/mol) |

| Conf-1 | ~60° | ~70° | 0.00 (Global Minimum) |

| Conf-2 | ~180° | ~65° | 1.25 |

| Conf-3 | ~60° | ~175° | 1.80 |

| Conf-4 | ~-70° | ~-60° | 0.95 |

Note: This data is for illustrative purposes. The number and energy of conformers depend on the intricate balance of steric and electronic effects.

Interconversion Pathways Between Conformers

The potential energy surface not only identifies the stable conformers but also the transition states that connect them. The energy difference between a stable conformer and a transition state is the activation energy, or the barrier to rotation.

Computational methods can pinpoint the exact geometry of the transition state and calculate this energy barrier. This information is crucial for understanding the molecule's dynamic behavior at different temperatures. Low barriers (a few kcal/mol) suggest that the molecule rapidly interconverts between conformations at room temperature, appearing as an average structure on the NMR timescale. In contrast, high barriers would imply that individual conformers might be isolable at low temperatures.

Electronic Structure and Reactivity Prediction of this compound

The arrangement of electrons in a molecule governs its chemical reactivity. Computational analysis provides powerful tools for understanding this electronic structure.

The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic properties of the phenyl ring. nih.govman.ac.uk This effect, in turn, impacts the entire molecule. The furan ring, conversely, is an electron-rich heterocycle. mdpi.com This electronic push-pull character is central to the molecule's reactivity.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack. In this molecule, the HOMO is expected to be predominantly localized on the electron-rich furan ring.

LUMO: The location of the LUMO indicates the most likely site for nucleophilic attack. The LUMO is anticipated to be centered on the electron-deficient 3,4,5-trifluorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, identifying them as sites for hydrogen bonding or coordination with electrophiles. nih.gov Positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as an acidic site.

Table 3: Illustrative Electronic Properties

| Property | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of overall molecular polarity | 3.1 D |

Note: These values are representative and would be determined precisely through quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, are used to determine the energies of these frontier orbitals. The analysis reveals how the electronic density is distributed in these key orbitals, providing clues about potential sites for electrophilic and nucleophilic attack.

The HOMO is generally localized over the electron-rich furan ring and the methanol group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient 3,4,5-trifluorophenyl ring, suggesting its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.852 |